molecular formula C12H11ClN2OS B1462383 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol CAS No. 886361-45-1

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol

Cat. No.: B1462383
CAS No.: 886361-45-1
M. Wt: 266.75 g/mol
InChI Key: ZEXDFZXJSACABT-UHFFFAOYSA-N
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Description

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol ( 886361-45-1) is a pyrimidine derivative with the molecular formula C12H11ClN2OS and a molecular weight of 266.75 g·mol⁻¹ . This compound is supplied as a solid with a melting point of 168-170°C . Pyrimidine derivatives are of significant interest in medicinal chemistry and pharmacological research, with recent studies highlighting their potential as multi-target agents for complex diseases . For instance, related pyrimidine compounds have demonstrated promising activity in neurological disease models, showing potential to ameliorate cognitive dysfunction and regulate key biological pathways . This reagent serves as a valuable synthetic intermediate or building block for researchers developing novel compounds in areas such as neuroscience, oncology, and epigenetics. It is strictly For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can request quotes for various quantities, including 10 mg, 50 mg, and 500 mg .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-14-10(6-12(16)15-8)7-17-11-4-2-9(13)3-5-11/h2-6H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXDFZXJSACABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594710
Record name 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-45-1
Record name 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol, with the CAS number 886361-45-1, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl sulfanyl group, which may contribute to its pharmacological properties. The following sections will delve into its biological activity, including antibacterial, antiviral, and enzyme inhibition effects, supported by relevant data and research findings.

  • Molecular Formula : C₁₂H₁₁ClN₂OS
  • Molecular Weight : 266.75 g/mol
  • Melting Point : 168–170 °C
PropertyValue
Molecular FormulaC₁₂H₁₁ClN₂OS
Molecular Weight266.75 g/mol
Melting Point168–170 °C

Antibacterial Activity

Research has shown that compounds with similar structural features exhibit varying degrees of antibacterial activity. A study synthesized several derivatives containing the sulfamoyl functionality and evaluated their antibacterial properties against various strains:

  • Tested Strains : Salmonella typhi, Bacillus subtilis, among others.
  • Results : Moderate to strong activity was observed against the tested strains, with some compounds showing significant inhibition rates.
CompoundIC50 (µM)Activity Level
7l2.14±0.003Strong Inhibitor
7m0.63±0.001Highly Active
7n2.17±0.006Strong Inhibitor
Thiourea21.25±0.15Reference Standard

This indicates the potential of similar compounds like this compound as effective antibacterial agents.

Antiviral Activity

The antiviral potential of related compounds has also been investigated, particularly against the Tobacco Mosaic Virus (TMV). In a comparative study, several sulfonamide derivatives were synthesized and tested for their antiviral efficacy:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

Compounds such as 7b and 7i exhibited significant TMV inhibition, suggesting that structural modifications in similar compounds can enhance their antiviral properties.

Enzyme Inhibition

The enzyme inhibitory activity of pyrimidine derivatives has been a focal point in several studies. Specifically, the inhibition of acetylcholinesterase (AChE) and urease has been documented:

  • AChE Inhibition : Compounds were evaluated for their ability to inhibit AChE, which is crucial in the treatment of Alzheimer's disease.
  • Urease Inhibition : The synthesized compounds demonstrated strong urease inhibitory activity, making them potential candidates for treating infections caused by urease-producing bacteria.

Case Studies

Recent studies have highlighted the synthesis and biological evaluation of pyrimidine derivatives similar to this compound:

  • Synthesis of Sulfonamide Derivatives :
    • A series of sulfonamide derivatives were synthesized from 4-chlorobenzoic acid.
    • The bioassay results indicated that certain derivatives possessed notable antibacterial and antiviral activities.
  • Pharmacological Evaluation :
    • Various derivatives were tested for their pharmacological potential, demonstrating a range of bioactivities including anti-inflammatory and anticancer effects.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol exhibit significant antimicrobial properties. A study demonstrated that pyrimidine derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics . The presence of the chlorophenyl and sulfanyl groups may enhance the compound's activity against resistant strains.

Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory potential of this compound. Pyrimidine derivatives have been shown to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . Laboratory studies have indicated that modifications to the pyrimidine structure can lead to varying degrees of anti-inflammatory activity.

Biochemical Applications

Proteomics Research
this compound serves as a biochemical tool in proteomics. It is utilized for studying protein interactions and functions due to its ability to modify specific amino acid residues in proteins, thereby influencing their activity and stability . This application is crucial for understanding cellular mechanisms and developing therapeutic strategies.

Enzyme Inhibition Studies
The compound has been tested as an enzyme inhibitor in various biochemical assays. Its structural features allow it to interact with enzyme active sites, providing insights into enzyme kinetics and mechanisms of inhibition. Such studies are fundamental for drug development targeting specific enzymatic pathways .

Synthetic Chemistry

Building Block for Synthesis
In synthetic organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its functional groups facilitate further chemical modifications, allowing chemists to create a variety of derivatives with tailored properties for specific applications .

Case Study: Synthesis of Novel Pyrimidine Derivatives
A notable case study involved the synthesis of novel pyrimidine derivatives using this compound as a precursor. Researchers reported successful modifications that led to compounds with enhanced pharmacological profiles, demonstrating the versatility of this compound in drug discovery processes .

Data Tables

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth
Anti-inflammatory EffectsModulation of inflammatory pathways
Proteomics ResearchUseful in studying protein interactions
Enzyme Inhibition StudiesEffective as an enzyme inhibitor
Synthesis of DerivativesSuccessful modifications leading to new compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between the target compound and analogous pyrimidine derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Notable Features
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol C₁₂H₁₁ClN₂OS 4-ClPhS-CH₂ (6), Me (2), OH (4) 266.75 Hydroxyl group for H-bonding
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine C₁₈H₁₅ClN₂O₂S₂ 4-ClPhS (4), MeSO₂CH₂ (6), Ph (2) 390.90 Sulfonyl group enhances solubility
2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine C₁₄H₁₃ClN₂S 4-ClPhS (2), Me (4), cyclopenta ring 276.78 Fused ring system increases rigidity
6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine C₁₂H₈ClF₃N₄S 4-ClPh (6), thioureido (2), CF₃ (4) 332.74 Trifluoromethyl enhances electron-deficiency

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in the target compound distinguishes it from derivatives like the sulfonyl-containing analog (), which prioritizes solubility over H-bond donation .
  • Electron Effects : The trifluoromethyl group in ’s compound creates a strong electron-withdrawing environment, contrasting with the electron-donating hydroxyl group in the target molecule .

Pharmacological and Functional Comparisons

  • Enzyme Inhibition: The hydroxyl group in the target compound may mimic the tyrosine hydroxyl in kinase ATP-binding sites, a feature absent in non-hydroxylated analogs like the phenyl-substituted derivative in .
  • Toxicity : Halogenated analogs (e.g., ’s bis-chlorophenyl derivatives) often exhibit higher cytotoxicity due to bioaccumulation, suggesting that the target compound’s single chloro-substituent may offer a safer profile .

Preparation Methods

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Range Notes
Pyrimidinol core formation Aldehydes, amines, acidic/basic catalyst Aqueous or organic Room temp to reflux Control pH critical for ring closure
Sulfanyl group introduction 4-chlorophenyl thiol, NaH or K2CO3 Toluene, DMSO 20–60 °C Inert atmosphere recommended
Methylation at 2-position Methyl iodide or methyl-substituted precursors Organic solvent Ambient to moderate Base presence essential
Purification Recrystallization, chromatography Various N/A Purity >95% targeted

Industrial Preparation Considerations

  • Scale-up Optimization: Industrial synthesis requires optimization of reaction parameters such as temperature, solvent choice, reaction time, and reagent stoichiometry to maximize yield and minimize impurities.

  • Safety and Environmental Controls: Handling of chlorinated reagents and thiols necessitates proper ventilation, inert atmosphere, and waste treatment protocols.

  • Purification: Large-scale purification may involve continuous chromatography or crystallization techniques to ensure batch-to-batch consistency.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Remarks
Pyrimidinol core synthesis Condensation of aldehydes and amines Acid/base catalyst, controlled pH Formation of heterocyclic scaffold
Sulfanyl substitution Nucleophilic substitution with thiol 4-chlorophenyl thiol, NaH/K2CO3, toluene Introduction of (4-chlorophenyl)sulfanyl
Methylation Alkylation or use of methylated precursors Methyl iodide or methyl-substituted starting materials Methyl group at 2-position introduced
Purification Recrystallization, chromatography Solvent-dependent High purity product obtained

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methyl-4-hydroxypyrimidine with 4-chlorophenylthiol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 12–24 hours. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loadings (e.g., DMAP) to improve yield and minimize byproducts .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl and sulfanyl groups) and aromatic proton environments .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment and molecular ion verification .
  • FTIR : To identify functional groups like hydroxyl (broad ~3200 cm1^{-1}) and C-S stretching (~650 cm1^{-1}) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particulates .
  • Waste Disposal : Segregate halogenated organic waste and consult certified disposal services for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Cross-validate results using:

  • Standardized Assays : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to isolate variables.
  • Statistical Analysis : Apply multivariate regression to account for confounding factors like solvent residues or impurities .
  • Meta-Analysis : Compare data trends with structurally analogous pyrimidinols to identify structure-activity relationships (SARs) .

Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to varying pH (2–12) and temperatures (20–50°C) to track degradation products via LC-MS .
  • Photolysis : Use UV-Vis irradiation (λ = 300–400 nm) to simulate sunlight-driven degradation and identify reactive intermediates .
  • Ecotoxicology : Assess aquatic toxicity using Daphnia magna bioassays and model bioaccumulation potential via log KowK_{ow} (octanol-water partition coefficient) .

Q. How can computational modeling and X-ray crystallography be integrated to elucidate the compound’s molecular interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict hydrogen-bonding sites .
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes and validate docking simulations .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to refine pharmacophore models .

Q. What experimental design considerations are critical for assessing the compound’s in vivo efficacy and toxicity?

  • Methodological Answer :

  • Dose-Response Studies : Use a split-plot design with randomized dosing groups (e.g., 10–100 mg/kg) and control cohorts .
  • Toxicokinetics : Measure plasma half-life (t1/2t_{1/2}) and organ-specific accumulation via LC-MS/MS .
  • Histopathology : Perform blinded analyses of liver/kidney tissues to correlate toxicity with metabolic byproducts .

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The 4-chlorophenylsulfanyl group increases lipophilicity (log PP) and may enhance membrane permeability .
  • Hydrogen Bonding : The hydroxyl group at position 4 facilitates interactions with polar residues in enzyme active sites, as shown in crystallographic studies .
  • Steric Effects : Methyl substitution at position 2 reduces rotational freedom, potentially stabilizing bioactive conformations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol
Reactant of Route 2
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol

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